Cas no 1697060-87-9 (2-(1-amino-4-methoxy-3-methylbutan-2-yl)oxyethan-1-ol)

2-(1-amino-4-methoxy-3-methylbutan-2-yl)oxyethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-(1-amino-4-methoxy-3-methylbutan-2-yl)oxyethan-1-ol
- EN300-1293644
- 2-[(1-amino-4-methoxy-3-methylbutan-2-yl)oxy]ethan-1-ol
- 1697060-87-9
-
- インチ: 1S/C8H19NO3/c1-7(6-11-2)8(5-9)12-4-3-10/h7-8,10H,3-6,9H2,1-2H3
- InChIKey: CRIAYDXMEIRJGC-UHFFFAOYSA-N
- SMILES: O(CCO)C(CN)C(C)COC
計算された属性
- 精确分子量: 177.13649347g/mol
- 同位素质量: 177.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 7
- 複雑さ: 100
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.8
- トポロジー分子極性表面積: 64.7Ų
2-(1-amino-4-methoxy-3-methylbutan-2-yl)oxyethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1293644-0.5g |
2-[(1-amino-4-methoxy-3-methylbutan-2-yl)oxy]ethan-1-ol |
1697060-87-9 | 0.5g |
$1357.0 | 2023-05-26 | ||
Enamine | EN300-1293644-0.05g |
2-[(1-amino-4-methoxy-3-methylbutan-2-yl)oxy]ethan-1-ol |
1697060-87-9 | 0.05g |
$1188.0 | 2023-05-26 | ||
Enamine | EN300-1293644-100mg |
2-[(1-amino-4-methoxy-3-methylbutan-2-yl)oxy]ethan-1-ol |
1697060-87-9 | 100mg |
$1056.0 | 2023-09-30 | ||
Enamine | EN300-1293644-5000mg |
2-[(1-amino-4-methoxy-3-methylbutan-2-yl)oxy]ethan-1-ol |
1697060-87-9 | 5000mg |
$3479.0 | 2023-09-30 | ||
Enamine | EN300-1293644-0.1g |
2-[(1-amino-4-methoxy-3-methylbutan-2-yl)oxy]ethan-1-ol |
1697060-87-9 | 0.1g |
$1244.0 | 2023-05-26 | ||
Enamine | EN300-1293644-0.25g |
2-[(1-amino-4-methoxy-3-methylbutan-2-yl)oxy]ethan-1-ol |
1697060-87-9 | 0.25g |
$1300.0 | 2023-05-26 | ||
Enamine | EN300-1293644-5.0g |
2-[(1-amino-4-methoxy-3-methylbutan-2-yl)oxy]ethan-1-ol |
1697060-87-9 | 5g |
$4102.0 | 2023-05-26 | ||
Enamine | EN300-1293644-10000mg |
2-[(1-amino-4-methoxy-3-methylbutan-2-yl)oxy]ethan-1-ol |
1697060-87-9 | 10000mg |
$5159.0 | 2023-09-30 | ||
Enamine | EN300-1293644-2500mg |
2-[(1-amino-4-methoxy-3-methylbutan-2-yl)oxy]ethan-1-ol |
1697060-87-9 | 2500mg |
$2351.0 | 2023-09-30 | ||
Enamine | EN300-1293644-500mg |
2-[(1-amino-4-methoxy-3-methylbutan-2-yl)oxy]ethan-1-ol |
1697060-87-9 | 500mg |
$1152.0 | 2023-09-30 |
2-(1-amino-4-methoxy-3-methylbutan-2-yl)oxyethan-1-ol 関連文献
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1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
2-(1-amino-4-methoxy-3-methylbutan-2-yl)oxyethan-1-olに関する追加情報
Introduction to 2-(1-amino-4-methoxy-3-methylbutan-2-yl)oxyethan-1-ol (CAS No. 1697060-87-9) and Its Emerging Applications in Chemical Biology
2-(1-amino-4-methoxy-3-methylbutan-2-yl)oxyethan-1-ol, identified by the CAS number 1697060-87-9, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its unique molecular framework, featuring a combination of an amino group, a methoxy-substituted alkyl chain, and an ethylene oxide moiety, positions it as a versatile intermediate with potential applications in drug discovery, biomaterial synthesis, and biochemical modulation.
The compound's structural motifs suggest functionalities that could be exploited for various biological interactions. The presence of the amino group (–NH₂) allows for potential protonation or coordination with metal ions, while the methoxy group (–OCH₃) introduces both electronic and steric effects that can influence molecular recognition processes. The 1-amino-4-methoxy-3-methylbutan-2-yl side chain, a branched aliphatic structure, contributes to hydrophobic interactions and spatial orientation in biological systems. These features make the compound a promising candidate for designing ligands or probes targeting specific protein or enzyme interactions.
In recent years, the demand for innovative scaffolds in medicinal chemistry has driven extensive exploration of such polyfunctional molecules. The ethylene oxide moiety (–OCH₂CH₂OH) at the terminal position of the molecule introduces hydrophilicity and potential for further derivatization via etherification or oxidation reactions. This dual amphiphilic nature could be leveraged in the development of novel drug delivery systems or surfactants with tailored physicochemical properties.
One of the most compelling aspects of 2-(1-amino-4-methoxy-3-methylbutan-2-yl)oxyethan-1-ol is its potential role as a building block in peptidomimetic chemistry. The structural similarity to certain amino acid derivatives allows for the design of constrained analogs that may enhance metabolic stability while retaining biological activity. For instance, such compounds have been explored as mimetics of bioactive peptides, where modifications to side chains can modulate receptor binding affinity without altering core pharmacophoric features.
Recent advancements in computational chemistry have facilitated high-throughput virtual screening of molecules like 2-(1-amino-4-methoxy-3-methylbutan-2-yl)oxyethan-1-ol, enabling rapid identification of candidates with desired pharmacokinetic profiles. Studies indicate that its structural features align well with several drug-like properties, including lipophilicity (logP), solubility, and metabolic stability predictions. These attributes are critical for optimizing lead compounds toward clinical translation.
The compound's utility extends beyond small-molecule drug discovery into the realm of biochemical probes. Researchers have employed structurally analogous compounds to investigate enzyme mechanisms or to develop fluorescent reporters for cellular studies. The amine and methoxy functionalities, in particular, serve as handles for conjugation with fluorophores or affinity tags, making this scaffold valuable for high-throughput screening assays.
In light of current trends toward targeted therapy and personalized medicine, 2-(1-amino-4-methoxy-3-methylbutan-2-yl)oxyethan-1-ol represents an exciting opportunity for interdisciplinary collaboration between synthetic chemists and biologists. Its modular architecture allows for rapid diversification via combinatorial chemistry approaches, enabling the exploration of vast chemical space efficiently. Such flexibility is essential for addressing complex diseases that require multifaceted therapeutic strategies.
The synthesis of this compound presents an interesting challenge due to its stereochemical complexity. Advanced synthetic methodologies, including asymmetric catalysis and chiral auxiliary strategies, have been employed to access enantiomerically pure forms necessary for biological evaluation. The development of efficient synthetic routes not only accelerates research but also underscores the growing importance of sustainable chemistry practices in pharmaceutical manufacturing.
As interest in bioconjugation technologies grows, so does the relevance of compounds like 2-(1-amino-4-methoxy-3-methylbutan-2-yloxyethan-l)-ol as crosslinking agents or modifiers for biomolecules. The ability to introduce reactive handles at specific positions within a molecule has opened new avenues in protein engineering and vaccine development. For example, its application in site-specific labeling could provide insights into protein dynamics or facilitate purification processes.
The future prospects of this compound are further illuminated by emerging research directions such as organometallic catalysis and photoredox chemistry. These innovations promise to expand synthetic possibilities beyond traditional organic transformations, allowing chemists to access novel derivatives with enhanced functionalization potential. Such progress underscores the dynamic nature of chemical biology research and its reliance on cutting-edge synthetic tools.
In conclusion,2-(1-amino-l -4 -methoxy -3 -methylbutan -2 -yloxyethanol, with CAS number 1697060 -87 -9, exemplifies how structural complexity can translate into functional diversity within chemical biology applications. Its unique combination of functional groups makes it a valuable asset for drug discovery programs aiming to develop next-generation therapeutics while serving as a model compound for exploring new synthetic methodologies.
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